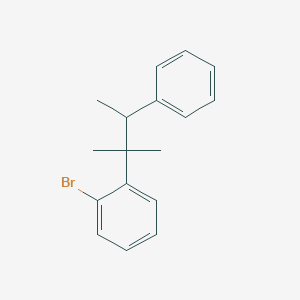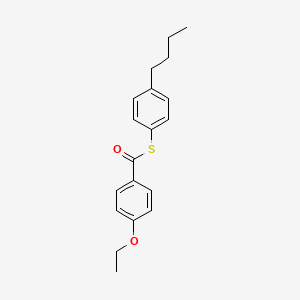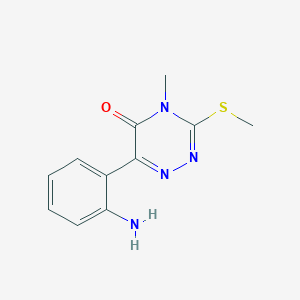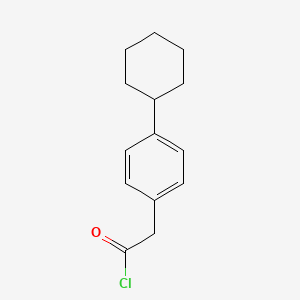![molecular formula C11H14O6 B14587540 Diethyl 2,7-dioxabicyclo[3.2.0]hept-3-ene-6,6-dicarboxylate CAS No. 61063-42-1](/img/structure/B14587540.png)
Diethyl 2,7-dioxabicyclo[3.2.0]hept-3-ene-6,6-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 2,7-dioxabicyclo[320]hept-3-ene-6,6-dicarboxylate is a bicyclic compound characterized by its unique structure, which includes two oxygen atoms forming a dioxabicyclo ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2,7-dioxabicyclo[3.2.0]hept-3-ene-6,6-dicarboxylate typically involves the reaction of diethyl maleate with a suitable diene under Diels-Alder reaction conditions. The reaction is carried out in the presence of a catalyst, often a Lewis acid, at elevated temperatures to facilitate the cycloaddition process . The resulting adduct is then purified through standard techniques such as recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, industrial processes may employ more robust catalysts and automated purification systems to enhance efficiency and reduce costs .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 2,7-dioxabicyclo[3.2.0]hept-3-ene-6,6-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diacids or other oxidized derivatives.
Reduction: Reduction reactions can yield diethyl 2,7-dioxabicyclo[3.2.0]heptane derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alcohols, amines, or thiols can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include diacids, reduced bicyclic compounds, and various ester derivatives, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Diethyl 2,7-dioxabicyclo[3.2.0]hept-3-ene-6,6-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex bicyclic structures.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and bioactive compounds.
Industry: It is utilized in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism by which diethyl 2,7-dioxabicyclo[3.2.0]hept-3-ene-6,6-dicarboxylate exerts its effects involves its reactivity towards various chemical reagents. The molecular targets and pathways include:
Cycloaddition Reactions: The compound readily participates in Diels-Alder reactions due to its diene structure.
Nucleophilic Attack: The ester groups are susceptible to nucleophilic attack, leading to substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction, altering its chemical structure and reactivity.
Vergleich Mit ähnlichen Verbindungen
Diethyl 2,7-dioxabicyclo[3.2.0]hept-3-ene-6,6-dicarboxylate can be compared with other similar compounds, such as:
6,7-Dimethyl-2,4-dioxabicyclo[3.2.0]hept-6-en-3-one: This compound shares a similar bicyclic structure but differs in its functional groups and reactivity.
Bicyclo[3.2.0]hept-2-en-6-one: Another related compound with a similar core structure but different substituents and applications.
These comparisons highlight the unique reactivity and potential applications of this compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
61063-42-1 |
|---|---|
Molekularformel |
C11H14O6 |
Molekulargewicht |
242.22 g/mol |
IUPAC-Name |
diethyl 2,7-dioxabicyclo[3.2.0]hept-3-ene-6,6-dicarboxylate |
InChI |
InChI=1S/C11H14O6/c1-3-14-9(12)11(10(13)15-4-2)7-5-6-16-8(7)17-11/h5-8H,3-4H2,1-2H3 |
InChI-Schlüssel |
FDVCXOHXHHPQLO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1(C2C=COC2O1)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


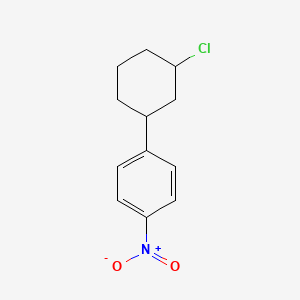
![4-[2,2-Bis(phenylsulfanyl)ethyl]piperidine-2,6-dione](/img/structure/B14587465.png)
![2,3-Dichloro-N-[(2,4-dimethylphenyl)carbamoyl]propanamide](/img/structure/B14587476.png)
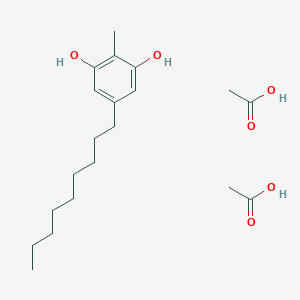
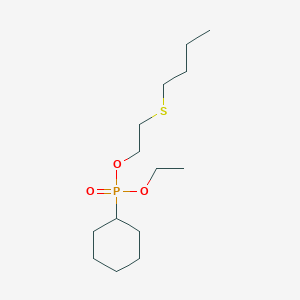
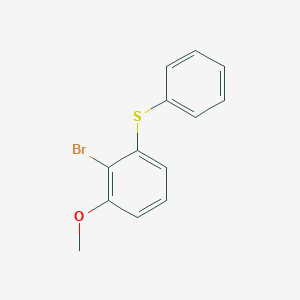

![1,1'-{[3-(2-Phenylethenyl)phenyl]methylene}dipiperidine](/img/structure/B14587509.png)
![2-(Morpholin-4-yl)-5H-[1]benzopyrano[4,3-d]pyrimidin-5-ol](/img/structure/B14587534.png)
![Tributyl{[2-methyl-1-(2-methyloxiran-2-yl)propan-2-yl]oxy}stannane](/img/structure/B14587539.png)
